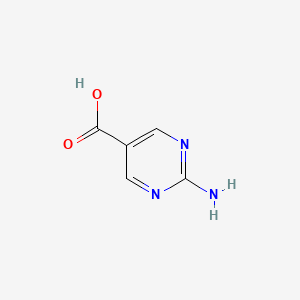

2-aminopyrimidine-5-carboxylic Acid

Vue d'ensemble

Description

2-aminopyrimidine-5-carboxylic Acid is a chemical compound with the molecular formula C5H5N3O2 and a molecular weight of 139.11 . It is also known by its IUPAC name, 2-amino-5-pyrimidinecarboxylic acid .

Synthesis Analysis

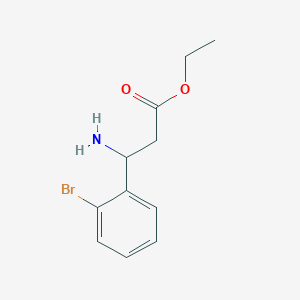

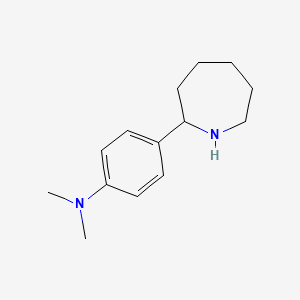

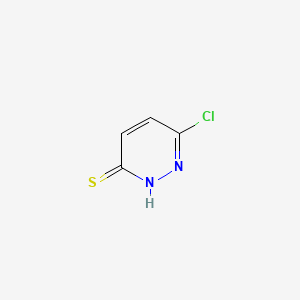

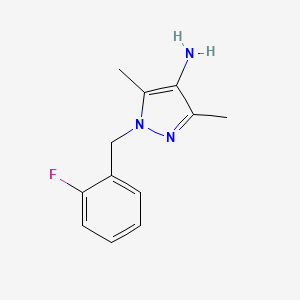

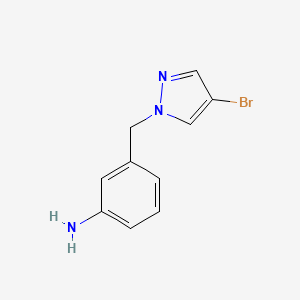

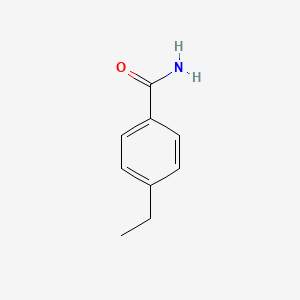

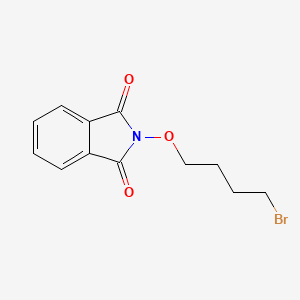

The synthesis of 2-aminopyrimidine derivatives has been reported in several studies . One method involves the regioselective reaction of carbonyl compounds (esters, aldehydes, and ketones) with amidines in the presence of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and an in situ prepared recyclable iron (II)-complex . Another method involves the preparation of 2-aminopyrimidine derivatives from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates .Molecular Structure Analysis

The molecular structure of 2-aminopyrimidine-5-carboxylic Acid can be represented by the SMILES stringNc1ncc(cn1)C(O)=O and the InChI string 1S/C5H5N3O2/c6-5-7-1-3(2-8-5)4(9)10/h1-2H,(H,9,10)(H2,6,7,8) . Chemical Reactions Analysis

Pyrimidines, including 2-aminopyrimidine derivatives, are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .Applications De Recherche Scientifique

Metal-Organic Frameworks (MOFs) for Gas Separation

2-aminopyrimidine-5-carboxylic Acid: is utilized in the synthesis of 3D hydrogen-bonded MOFs . These frameworks, like [Cu(apc)2]n, exhibit moderate uptake of hydrogen gas and are particularly effective for natural gas separation . They offer high selectivity for C2H6/CH4 , making them promising for purifying natural gas .

β-Glucuronidase Inhibition for Cancer Research

Derivatives of 2-aminopyrimidine-5-carboxylic Acid have been synthesized and evaluated as β-Glucuronidase inhibitors . This is significant because increased activity of β-Glucuronidase is associated with pathological conditions such as colon cancer . Some derivatives show superior inhibitory activity, suggesting potential for pharmaceutical development .

Decarboxylative Cross-Couplings in Organic Synthesis

The compound serves as a substrate for decarboxylative cross-couplings , a method that introduces various C5 substituents. This reaction is pivotal in creating diverse molecular structures for further chemical analysis and application .

Microwave-Assisted Synthesis of Imidazopyridines

2-aminopyrimidine-5-carboxylic Acid: is used as a substrate in microwave-assisted, multi-component coupling processes. This method leads to the formation of amino-substituted imidazopyridines , compounds that have various applications in medicinal chemistry .

Mécanisme D'action

Mode of Action

It is known that aminopyrimidines can interact with various biological targets, leading to changes in cellular processes . More research is required to elucidate the specific interactions of 2-Aminopyrimidine-5-carboxylic Acid with its targets.

Biochemical Pathways

Pyrimidines, in general, are known to play crucial roles in nucleic acid synthesis, which is a fundamental process in all living cells

Pharmacokinetics

The compound’s pka value is predicted to be 419 , which may influence its absorption and distribution in the body. More comprehensive pharmacokinetic studies are needed to understand the bioavailability and disposition of 2-Aminopyrimidine-5-carboxylic Acid.

Result of Action

Given the compound’s structural similarity to other aminopyrimidines, it may exert effects on cellular processes such as nucleic acid synthesis

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 2-Aminopyrimidine-5-carboxylic Acid, it is recommended to be stored in a dark place, sealed in dry conditions, at 2-8°C

Safety and Hazards

Orientations Futures

The development of new efficient antitrypanosomal compounds with less side effects is an urgent need . The emergence and spread of resistance in Plasmodium falciparum malaria to artemisinin combination therapies poses a major threat to malaria control and elimination . Therefore, the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity is a potential future direction .

Propriétés

IUPAC Name |

2-aminopyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O2/c6-5-7-1-3(2-8-5)4(9)10/h1-2H,(H,9,10)(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBRLWSXYXSFYSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70427245 | |

| Record name | 2-aminopyrimidine-5-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-aminopyrimidine-5-carboxylic Acid | |

CAS RN |

3167-50-8 | |

| Record name | 2-Amino-5-pyrimidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3167-50-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-aminopyrimidine-5-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-aminopyrimidine-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the 3D hydrogen-bonded metal-organic framework (MOF) structure formed by 2-aminopyrimidine-5-carboxylic acid, and how does it contribute to natural gas separation?

A1: Research by [] showcases the ability of 2-aminopyrimidine-5-carboxylic acid (Hapc) to act as a ligand in constructing a 3D porous MOF, specifically [Cu(apc)2]n (TJU-Dan-5). This unique framework is formed through a solvothermal reaction and exhibits permanent porosity. The porous structure, alongside internal polar surfaces decorated with hydrogen-bonding groups, enables selective adsorption of gases like C2H6. The MOF demonstrates a preference for C2H6 over CH4 due to a combination of C–H···π interactions and van der Waals forces between C2H6 and the MOF's pore walls []. This selective adsorption property presents a promising avenue for natural gas purification, specifically in separating C2H6 from CH4.

Q2: Beyond its use in MOFs, what other applications have been explored for 2-aminopyrimidine-5-carboxylic acid?

A2: While [] highlights its potential in gas separation, 2-aminopyrimidine-5-carboxylic acid has also been investigated for its biological activity. [] specifically focuses on its anti-sulphanilamide activity, hinting at potential applications in pharmaceutical research. Furthermore, the decarboxylative cross-coupling reactions involving this compound have been explored [], suggesting its versatility as a building block in organic synthesis.

Q3: Are there any studies on the luminescent properties of compounds derived from 2-aminopyrimidine-5-carboxylic acid?

A3: Yes, research indicates that coordination compounds incorporating 2-aminopyrimidine-5-carboxylic acid exhibit multicolor luminescence []. This property makes them potentially valuable as multicolor luminescent materials, suggesting applications in areas like display technologies and sensing.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(4-bromo-1-ethyl-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1277266.png)

![2-amino-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1277300.png)